molecular formula C16H21N3O2S B163290 tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate CAS No. 131779-46-9

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate

Cat. No. B163290
CAS RN: 131779-46-9
M. Wt: 319.4 g/mol
InChI Key: SVEGEVBKWFQUFE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2S . It contains a total of 45 bonds, including 24 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” includes several interesting features. It has 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 (thio-) carbamate (aliphatic) and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

The molecular formula of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is C16H21N3O2S. It has an average mass of 319.422 Da and a monoisotopic mass of 319.135437 Da .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through various methods, displaying unique structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a similar compound, focusing on its crystal structure and weak intermolecular interactions, which can influence its reactivity and potential applications in various fields, such as materials science or pharmaceuticals (Sanjeevarayappa et al., 2015).

Potential in Drug Development

This compound is often used as an intermediate in the synthesis of biologically active compounds. Liu Ya-hu (2010) synthesized a derivative of the compound, highlighting its importance as an intermediate in the development of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Structural Studies

The compound's unique structure, often analyzed using X-ray diffraction, offers insights into its potential applications. Gumireddy et al. (2021) focused on the sterically congested piperazine derivative of the compound, demonstrating its pharmacological relevance and providing a basis for further medicinal chemistry investigations (Gumireddy et al., 2021).

Antimalarial Activity

Some derivatives of this compound show significant antimalarial activity. Cunico et al. (2009) reported on derivatives with potential anti-malarial properties, illustrating the compound's relevance in developing new therapeutic agents (Cunico et al., 2009).

Crystal Packing and Intermolecular Interactions

Kulkarni et al. (2016) investigated derivatives of N-Boc piperazine, including a derivative of this compound, for their intermolecular interactions and crystal packing, which are crucial for understanding its behavior in solid-state and potential applications in material science (Kulkarni et al., 2016).

Safety And Hazards

The safety information for “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGEVBKWFQUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567780
Record name tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate

CAS RN

131779-46-9
Record name tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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